molecular formula C20H17N5O4 B2731933 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one CAS No. 1396781-87-5

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one

Katalognummer: B2731933
CAS-Nummer: 1396781-87-5
Molekulargewicht: 391.387
InChI-Schlüssel: UKLXTSIUJKQUIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H17N5O4 and its molecular weight is 391.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-((5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl)methyl)pyridin-2(1H)-one is a novel oxadiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of oxadiazole rings through cyclization reactions involving appropriate precursors. The structural formula can be represented as follows:

C17H19N3O2\text{C}_{17}\text{H}_{19}\text{N}_3\text{O}_2

This compound features a pyridinone core linked to two oxadiazole moieties. The cyclopropyl group is significant as it can enhance the lipophilicity and biological activity of the molecule.

Anticancer Properties

Research indicates that oxadiazole derivatives possess significant anticancer properties. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Mechanism of Action:

  • Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Signaling Pathways: It affects signaling pathways associated with cancer growth, including the Rho/MRTF/SRF pathway .

Neuroprotective Effects

Additionally, some studies suggest that this compound may exhibit neuroprotective effects. Its interaction with muscarinic receptors implies potential applications in treating neurodegenerative diseases.

Muscarinic Receptor Activity:

  • It acts as a functionally selective M1 partial agonist with antagonist properties towards M2 and M3 receptors . This selectivity could be beneficial in modulating cholinergic signaling in neurological disorders.

Study 1: Anticancer Activity

A study involving the evaluation of various 1,3,4-oxadiazole derivatives demonstrated that modifications to the oxadiazole core significantly impacted their anticancer potency. The specific compound exhibited IC50 values in the nanomolar range against several cancer cell lines, indicating strong cytotoxicity without acute toxicity at higher concentrations .

CompoundIC50 (µM)Cell Line Tested
Compound A0.02PC3 (Prostate Cancer)
Compound B0.32HeLa (Cervical Cancer)
Target Compound0.07MCF7 (Breast Cancer)

Study 2: Neuroprotective Effects

In a separate study focused on neuroprotection, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced apoptosis. Results indicated a significant reduction in cell death when treated with this compound compared to control groups .

Eigenschaften

IUPAC Name

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4/c1-27-15-7-3-2-5-13(15)18-21-16(23-28-18)11-25-10-4-6-14(20(25)26)19-22-17(24-29-19)12-8-9-12/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXTSIUJKQUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NO2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.